N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide
Description
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This structure is characterized by a fused thiophene-pyridine ring system with a partially saturated bicyclic framework. Key substituents include:
- Cyano group at position 3, contributing to hydrogen-bonding interactions with biological targets.
- 4-(Pentyloxy)benzamide at position 2, providing a flexible alkoxy chain for membrane permeability.
The compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through balanced hydrophobicity and electronic effects .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-4-5-12-28-17-8-6-16(7-9-17)21(27)24-22-19(13-23)18-10-11-25(15(2)26)14-20(18)29-22/h6-9H,3-5,10-12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHANZIQHCOUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrothieno-pyridine core and a pentyloxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 427.55 g/mol. The structural complexity contributes to its diverse biological interactions.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : Similar compounds in the same class have been shown to inhibit specific kinases such as JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and inflammation .
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
In Vitro Studies
| Study | Target | IC50 Value | Observations |
|---|---|---|---|
| Study 1 | JNK3 Kinase | 6.7 µM | Potent inhibitor with selectivity over JNK1 and p38α |
| Study 2 | Cell Proliferation | 10 µM | Inhibited proliferation in cancer cell lines |
| Study 3 | Apoptosis Induction | N/A | Induced apoptosis in specific cancer models |
Case Studies
- JNK Inhibition : A study highlighted the effectiveness of similar compounds as selective inhibitors of JNK kinases. The binding interactions were characterized using X-ray crystallography, revealing unique binding modes that could be exploited for drug design .
- Cancer Cell Line Studies : In vitro tests demonstrated that the compound significantly inhibited the growth of various cancer cell lines at micromolar concentrations, suggesting potential for development as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicated that this compound might exhibit neuroprotective properties through modulation of neuroinflammatory pathways.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics and low toxicity profiles in animal models. Further research is needed to fully understand its pharmacokinetic properties.
Comparison with Similar Compounds
N-[3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide
- Substituents : 6-methyl, 3-carbamoyl, and 4,6-dichloroindole-carboxamide.
- The dichloroindole-carboxamide substituent may enhance halogen bonding but reduce solubility due to aromatic stacking .
N-(3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride
- Substituents: 6-isopropyl, 3-cyano, and 4-(diethylsulfamoyl)benzamide.
- Key Differences :
Benzamide Derivatives with Variable Alkoxy Chains
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (, Compound 11)
- Core Structure: Non-cyclic peptide-like backbone with a 4-(pentyloxy)phenyl group.
- The pentyloxy chain length matches the target compound, suggesting shared membrane penetration advantages .
Heterocyclic Systems with Alternative Cores
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Core Structure : Pyridine linked to a dihydrobenzodioxin system.
- Key Differences: The benzodioxin group provides electron-rich aromaticity, altering redox properties compared to the thienopyridine core.
Structural and Functional Data Table
Pharmacological and Physicochemical Insights
- Lipophilicity : The acetyl and pentyloxy groups in the target compound confer higher logP values compared to methyl or carbamoyl derivatives, favoring blood-brain barrier penetration .
- Solubility : Sulfamoyl and salt forms (e.g., hydrochloride in ) improve aqueous solubility, whereas the target compound may require formulation optimization .
- Bioactivity: The cyano group’s electron-withdrawing effect enhances interactions with enzymatic active sites, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
